molecular formula C11H7ClN4 B2519996 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 92146-30-0

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2519996
CAS No.: 92146-30-0
M. Wt: 230.66
InChI Key: NIKIDIRTPUFWQY-UHFFFAOYSA-N
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Description

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 28565-43-7) is a heterocyclic compound with the molecular formula C₁₁H₇ClN₄ and a molecular weight of 230.65 g/mol . It is synthesized via chlorination of 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol using phosphorus oxychloride (POCl₃), yielding 85% of the product with a melting point of 146–148°C . This compound serves as a key intermediate in medicinal and agrochemical research due to its versatile reactivity at the 5- and 7-positions.

Properties

IUPAC Name

5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-6-9(8-4-2-1-3-5-8)16-11(15-10)13-7-14-16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKIDIRTPUFWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92146-30-0
Record name 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-phenyl-1H-[1,2,4]triazole-3-thiol with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine can yield 5-amino-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazolo-pyrimidine compounds exhibit promising anticancer properties. For example, studies have shown that 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can inhibit the proliferation of various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the triazolo-pyrimidine core could enhance cytotoxicity against breast cancer cells. The compound's ability to interfere with DNA synthesis is believed to be a mechanism behind its anticancer effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against both gram-positive and gram-negative bacteria.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Pesticide Development

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown potential as agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their structural features that disrupt cellular processes in target organisms.

Case Study:
A research project focused on developing a new class of herbicides based on triazolo-pyrimidines demonstrated effective weed control with minimal phytotoxicity to crops. Field trials indicated that formulations containing the compound significantly reduced weed biomass without harming desired plant species .

Biological Mechanisms

The biological activities of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA strands, inhibiting replication.
  • Enzyme Inhibition : It can act as an inhibitor of specific enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes effectively.

Mechanism of Action

Comparison with Similar Compounds

Key Findings :

  • Antiproliferative Activity : Halogenated anilines at the 7-position (e.g., 8q , 8s ) enhance activity against cancer cell lines (mean IC₅₀: 83–91 nM ), surpassing combretastatin A-4 (CA-4) in tubulin inhibition .
  • Substituent Impact: The 3-phenylpropylamino group at position 2 and halogens (F, Cl) at position 7 are critical for potency. The target compound’s phenyl group at position 7 may reduce activity compared to halogenated analogs .
  • Agrochemical Potential: Derivatives like 315698-41-0 (with dimethoxyphenyl groups) suggest herbicidal applications, aligning with triazolopyrimidine sulfonamides’ role as acetolactate synthase (ALS) inhibitors .

Physicochemical and Functional Differences

  • Metal Coordination : Platinum complexes with triazolopyrimidines (e.g., dptp ) demonstrate that substituents influence geometry (cis/trans isomerism) and binding to biological targets .
  • Antimalarial vs. Anticancer Activity : While halogenated derivatives show anticancer activity, trifluoromethyl-substituted triazolopyrimidines exhibit poor antimalarial efficacy, highlighting substituent-dependent selectivity .

Biological Activity

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties. The information is drawn from various research studies and reviews to provide a comprehensive overview.

  • Molecular Formula : C11H7ClN4
  • Molecular Weight : 230.65 g/mol
  • CAS Number : 28565-43-7

Anticancer Activity

Numerous studies have highlighted the potential of 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine as an anticancer agent.

In Vitro Studies

  • Cell Line Testing : Research has shown that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines:
    • MCF-7 (breast cancer) : IC50 = 3.91 μM
    • HCT-116 (colon cancer) : IC50 = 0.53 μM
    • MGC-803 (gastric cancer) : IC50 = 9.47 μM .
  • Mechanism of Action : The compound has been found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival . Additionally, it induces apoptosis and G2/M phase cell cycle arrest in cancer cells .

Comparative Efficacy

A comparative study indicated that 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives are more effective than traditional chemotherapeutics like 5-Fluorouracil (5-Fu) in certain assays .

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1
ReferenceMCF-73.91

Anticonvulsant Activity

In addition to its anticancer properties, this compound has shown promise in the field of neurology.

Efficacy in Animal Models

A study reported that derivatives of this compound demonstrated significant anticonvulsant activity with an effective dose (ED50) of 84.9 mg/kg in animal models . This suggests potential for development as a therapeutic agent for seizure disorders.

Antimicrobial Activity

The biological activity of triazolo[1,5-a]pyrimidines extends to antimicrobial effects as well.

Broad Spectrum Activity

Research indicates that these compounds exhibit antibacterial and antiviral properties. For instance:

  • They have been tested against various bacterial strains with promising results in inhibiting growth .

Q & A

What are the standard synthetic routes for 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, and what key reagents are involved?

Basic
The compound is synthesized via multi-step protocols involving cyclocondensation reactions. A common method uses aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF), followed by methanol addition and crystallization . Alternative routes employ catalysts like tetramethylenediamine peroxide (TMDP) in ethanol/water solvent systems to improve reaction efficiency. Key reagents include TMDP (for accelerating ring closure) and chlorinated intermediates to introduce the chloro-substituent .

How can reaction conditions be optimized to improve yield and purity?

Advanced
Optimization involves solvent selection (e.g., ethanol/water mixtures for better solubility ), adjusting catalyst concentration (e.g., TMDP at 0.1–0.3 molar equivalents ), and controlling reaction time (monitored via TLC). Post-synthesis purification via column chromatography or recrystallization in ethanol enhances purity. Real-time monitoring using 1H^{1}\text{H} NMR ensures intermediate formation .

What spectroscopic methods confirm the structural integrity of this compound?

Basic
1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for verifying substituent positions and ring systems. IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm1^{-1}), while mass spectrometry confirms molecular weight. Elemental analysis validates stoichiometry .

How can researchers resolve contradictions in reported biological activities of triazolo[1,5-a]pyrimidine derivatives?

Advanced
Discrepancies may arise from substituent positioning (e.g., chloro vs. methyl groups altering steric effects ), purity issues, or assay variability. Systematic approaches include:

  • Validating compound purity via HPLC or 1H^{1}\text{H} NMR .
  • Replicating assays under standardized conditions (e.g., fixed pH/temperature ).
  • Comparative studies using isosteric analogs to isolate substituent effects .

What experimental strategies determine molecular conformation and intermolecular interactions in crystalline forms?

Advanced
Single-crystal X-ray diffraction is the gold standard. For example, Cremer-Pople puckering analysis quantifies ring distortions (e.g., envelope conformations in dihydropyrimidine moieties ). Hydrogen-bonding networks (N–H⋯N) and π-π stacking interactions are mapped to explain packing stability .

What are the primary biological targets studied for this compound class?

Basic
Triazolo[1,5-a]pyrimidines are investigated as enzyme inhibitors (e.g., MDM2-p53 interaction disruptors ), anticancer agents (via apoptosis induction), and antimicrobials. The chloro-phenyl substituent enhances lipophilicity, improving membrane penetration .

How can hazardous reagents like TMDP be safely substituted in synthesis?

Advanced
TMDP’s toxicity necessitates alternatives such as piperidine (where regulatory permits allow ). Safer protocols use water as a co-solvent to reduce organic waste. Administrative steps include obtaining institutional approvals for controlled reagents and adopting green chemistry principles (e.g., catalytic recycling) .

What role do halogen substituents play in modulating biological activity?

Advanced
Chlorine at the 5-position enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins. Comparative studies show chloro derivatives exhibit higher anticancer activity than methyl analogs due to improved binding affinity and metabolic stability .

How are regioselectivity challenges addressed during functionalization of the triazolo-pyrimidine core?

Advanced
Regioselectivity is controlled via directing groups (e.g., ester moieties at C6 ) or metal-catalyzed cross-coupling. For example, Suzuki-Miyaura reactions on brominated intermediates enable precise aryl group introduction . Computational modeling (DFT) predicts reactive sites but requires experimental validation via NOESY or X-ray .

What quality control measures ensure batch-to-batch consistency in pharmacological studies?

Advanced
Rigorous QC includes:

  • Purity assessment via HPLC (>95% threshold).
  • 1H^{1}\text{H} NMR to confirm absence of regioisomers.
  • Melting point consistency (±2°C range).
  • Biological activity validation using positive controls (e.g., doxorubicin for cytotoxicity assays) .

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